1-(2-Bromo-6-fluorophenyl)ethylamine

Medicinal Chemistry Physicochemical Properties Drug Design

1-(2-Bromo-6-fluorophenyl)ethylamine (CAS: 1270569-50-0) is a halogenated chiral amine featuring an ortho-bromo and ortho-fluoro substitution pattern on a phenyl ring, connected to an ethylamine moiety. This specific 2,6-dihalogenated scaffold, possessing both a bromine and a fluorine atom, serves as a versatile intermediate for synthetic chemistry, particularly in the development of pharmaceutical agents and complex organic molecules.

Molecular Formula C8H9BrFN
Molecular Weight 218.07 g/mol
Cat. No. B12287008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-6-fluorophenyl)ethylamine
Molecular FormulaC8H9BrFN
Molecular Weight218.07 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC=C1Br)F)N
InChIInChI=1S/C8H9BrFN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3
InChIKeySNIBBOIUVLCOJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromo-6-fluorophenyl)ethylamine: A Halogenated Chiral Amine Building Block for Medicinal Chemistry and Cross-Coupling Applications


1-(2-Bromo-6-fluorophenyl)ethylamine (CAS: 1270569-50-0) is a halogenated chiral amine featuring an ortho-bromo and ortho-fluoro substitution pattern on a phenyl ring, connected to an ethylamine moiety . This specific 2,6-dihalogenated scaffold, possessing both a bromine and a fluorine atom, serves as a versatile intermediate for synthetic chemistry, particularly in the development of pharmaceutical agents and complex organic molecules .

Why 1-(2-Bromo-6-fluorophenyl)ethylamine Cannot Be Simply Replaced by Other 2,6-Dihalogenated or Mono-Halogenated Analogs in Critical Synthesis Pathways


The precise ortho-relationship and mixed halogen identity (Br and F) of 1-(2-bromo-6-fluorophenyl)ethylamine are critical for its unique reactivity and utility. Substituting this compound with analogs, such as the 2,6-difluoro, 2-chloro-6-fluoro, or simple 2-bromo derivatives, leads to significant changes in physicochemical properties (e.g., logP, dipole moment), reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura vs. SNAr), and potential biological target engagement . The presence of the heavy bromine atom provides a specific handle for orthogonal Pd-catalyzed transformations, while the electron-withdrawing fluorine modulates the electronic nature of the aromatic ring, affecting both chemical stability and intermolecular interactions . These compound-specific features make it non-interchangeable in demanding, multi-step synthetic sequences where precise control is paramount.

Quantitative Evidence: Differentiating 1-(2-Bromo-6-fluorophenyl)ethylamine from Closest Analogs via Physicochemical, Reactivity, and Synthetic Utility Metrics


Lipophilicity (logP) Profile Differentiates from 2,6-Dihalogenated Analogs

The lipophilicity of 1-(2-Bromo-6-fluorophenyl)ethylamine, as indicated by its calculated logP, is intermediate between its 2,6-difluoro and 2-chloro-6-fluoro analogs. This difference is crucial for optimizing properties like membrane permeability and metabolic stability in lead optimization [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Differential Orthogonal Reactivity: The Bromine Atom as a Unique Synthetic Handle

The presence of an aryl bromide in 1-(2-bromo-6-fluorophenyl)ethylamine provides a specific, highly valuable site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), which is absent in its 2,6-difluoro analog . While the 2-chloro-6-fluoro analog also offers a cross-coupling handle, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for milder and more chemoselective transformations [1].

Organic Synthesis Cross-Coupling Chemoselectivity

Fluorine Substitution Confers Enhanced Metabolic Stability Compared to Non-Fluorinated Bromo-Analog

The ortho-fluorine substituent on the phenyl ring of 1-(2-bromo-6-fluorophenyl)ethylamine is a well-established motif for blocking sites of oxidative metabolism, thereby improving the compound's metabolic stability relative to its non-fluorinated counterpart, 1-(2-bromophenyl)ethylamine . This is a class-level effect for fluorinated aromatics, where the strong C-F bond resists CYP450-mediated oxidation at the adjacent carbon [1].

Drug Metabolism Pharmacokinetics Lead Optimization

Chiral Center Enables Stereospecific Pharmacological Interaction, Distinguishing from Racemic or Non-Chiral Analogs

The compound possesses a chiral center at the alpha-carbon of the ethylamine group, yielding enantiomers (e.g., (S)-enantiomer, CAS 1213921-61-9, and (R)-enantiomer, CAS 1213941-47-9) [1][2]. While both enantiomers share the same basic scaffold, they can exhibit profoundly different biological activities and pharmacokinetic profiles. This is a critical differentiator from achiral analogs like the unsubstituted ethylamine or prochiral derivatives .

Chiral Resolution Asymmetric Synthesis Pharmacology

Recommended Application Scenarios for 1-(2-Bromo-6-fluorophenyl)ethylamine Based on Its Differentiated Properties


Scaffold for Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The aryl bromide handle of 1-(2-bromo-6-fluorophenyl)ethylamine makes it an ideal candidate for the construction of diverse libraries of biaryl compounds via Suzuki-Miyaura cross-coupling . This orthogonal reactivity, which is absent in the 2,6-difluoro analog, allows researchers to introduce a wide array of aryl and heteroaryl boronic acids at the bromine position, thereby generating novel chemical space for medicinal chemistry programs. The presence of the fluorine atom ensures that the resulting products retain desirable metabolic stability properties.

Synthesis of Enantiopure Fluorinated Building Blocks for Chiral Drug Discovery

The commercial availability of both (R)- and (S)-enantiomers of 1-(2-bromo-6-fluorophenyl)ethylamine allows medicinal chemists to explore stereospecific structure-activity relationships (SAR) from the very first step of a synthesis . This is a crucial advantage over racemic or achiral starting materials, enabling the direct construction of enantiopure drug candidates that target chiral biological environments (e.g., GPCRs, kinases). This capability is essential for avoiding the costly and time-consuming process of late-stage chiral resolution.

Intermediate for Metabolically Stable CNS-Penetrant Agents

Given its calculated logP of 2.25, which is lower than the 2,6-difluoro analog (LogP 2.68) but higher than the 2-chloro-6-fluoro analog (LogP ~1.98), this scaffold presents a favorable lipophilicity window for developing central nervous system (CNS)-penetrant compounds . The ortho-fluorine atom provides a metabolic shield, a property inferred from its class of fluorinated aromatics, which is likely to enhance the in vivo half-life of derived drug candidates compared to non-fluorinated bromo-analogs [1]. This combination of properties makes it a strategic choice for CNS-focused lead optimization.

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